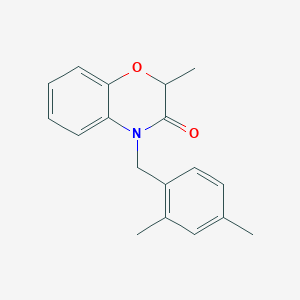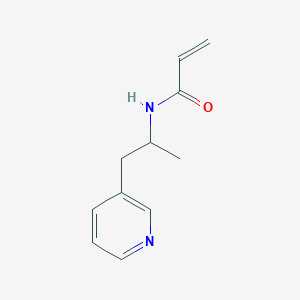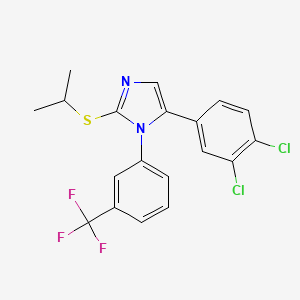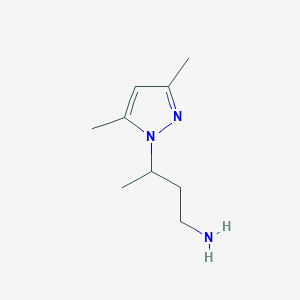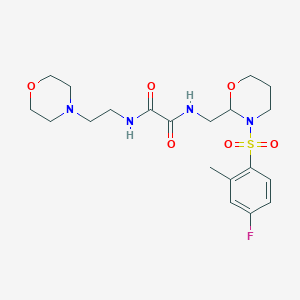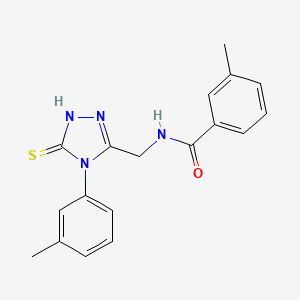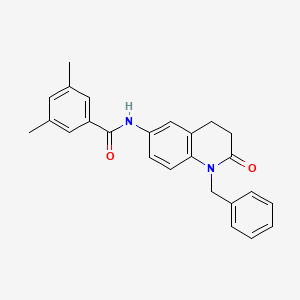
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide” is a compound that belongs to the quinoline class of organic compounds1. It has a molecular formula of C23H26N2O2 and a molecular weight of 362.4731.
Synthesis Analysis
The chemical compound is a versatile material used in scientific research. Its unique structure and properties make it suitable for various applications, such as drug discovery, organic synthesis, and medicinal chemistry2.Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to a tetrahydroquinoline ring, which is further connected to a dimethylbenzamide group. The presence of the 2-oxo group in the tetrahydroquinoline ring adds to the complexity of the structure1.Chemical Reactions Analysis
The compound is known for its potential applications in various fields of research and industry3. However, specific chemical reactions involving this compound are not readily available from the current search results.
Physical And Chemical Properties Analysis
Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound.科学的研究の応用
Synthesis and Chemical Properties
- Novel Sigma-2 Receptor Probes : Research into benzamide analogues, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, has contributed to the development of novel sigma-2 receptor probes. These probes are useful for studying sigma-2 receptors in vitro, indicating potential applications in neurological research and drug development (Xu et al., 2005).
- Palladium-Catalyzed Domino Reactions : A method for the synthesis of 4-phenylquinazolinones via palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols in water showcases the chemical versatility of benzamide derivatives in constructing complex molecular architectures (Hikawa et al., 2012).
Therapeutic Potential and Mechanism of Action
- Antitumor Activity : Synthesized 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity. This underscores the potential of benzamide derivatives in cancer therapy, with certain compounds showing broad-spectrum antitumor activity and selective action towards specific cancer cell lines (Al-Suwaidan et al., 2016).
- Local Anesthetic Activity : The evaluation of 1-aryltetrahydroisoquinoline alkaloid derivatives has revealed their potential as local anesthetics, indicating the therapeutic applications of benzamide derivatives in pain management. Acute toxicity studies and structure-toxicity relationships further guide the development of safer and more effective analgesic agents (Azamatov et al., 2023).
Pharmacological Screening and Drug Discovery
- Antioxidant Properties : Tetrandrine, a related benzylisoquinoline alkaloid, has been studied for its antioxidant properties and its ability to inhibit lipid peroxidation induced by quartz, which may provide insights into the development of antifibrotic treatments (Shi et al., 1995).
- PARP Inhibitors for Cancer Treatment : The synthesis and evaluation of 3-substituted benzamides and 5-substituted isoquinolin-1-ones as inhibitors of poly(ADP-ribose)polymerase (PARP) highlight the role of benzamide derivatives in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment (Watson et al., 1998).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it3.
将来の方向性
The compound has potential applications in various fields of research and industry3. However, specific future directions or applications are not readily available from the current search results.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For more detailed information, it is recommended to refer to scientific literature or consult with a chemical expert.
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-12-18(2)14-21(13-17)25(29)26-22-9-10-23-20(15-22)8-11-24(28)27(23)16-19-6-4-3-5-7-19/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLHRXZXPDHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)
![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)
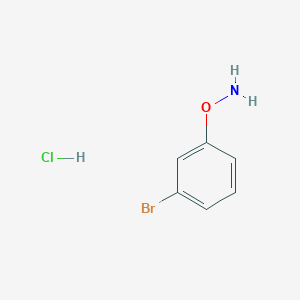
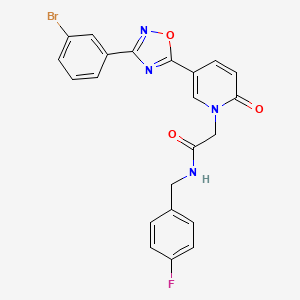
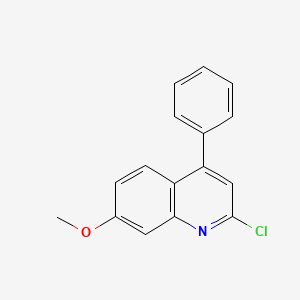
![N-(4-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2696282.png)
![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)
